![molecular formula C23H24FN3O2 B2572637 3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380186-73-0](/img/structure/B2572637.png)
3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one, also known as FPQ, is a quinazolinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of several enzymes and has been shown to exhibit promising effects in various preclinical studies.
Mécanisme D'action
3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one exerts its effects through the inhibition of several enzymes, particularly topoisomerases and protein kinase C. Topoisomerases are enzymes that are involved in DNA replication and repair, and their inhibition can lead to DNA damage and cell death. Protein kinase C is involved in several signaling pathways that regulate cell growth and survival, and its inhibition can lead to the induction of apoptosis.
Biochemical and Physiological Effects:
3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and reduce tumor growth in animal models. 3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one has also been shown to exhibit anti-inflammatory effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one is its potent inhibitory effects on several enzymes that are involved in cancer cell proliferation and survival. This makes it a promising candidate for cancer therapy. However, one of the limitations of 3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one.
Orientations Futures
There are several potential future directions for research on 3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of 3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one. Another area of interest is the investigation of 3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one's effects on other signaling pathways that are involved in cancer cell proliferation and survival. Additionally, further studies are needed to determine the safety and efficacy of 3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one in human clinical trials.
In conclusion, 3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its potent inhibitory effects on several enzymes make it a promising candidate for cancer therapy, and further research is needed to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
The synthesis of 3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one involves several steps, starting with the reaction of 2-fluorobenzoyl chloride with piperidine to obtain 2-fluorobenzoylpiperidine. This intermediate is then reacted with 4-chloromethylquinazoline to obtain 3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one. The purity of the compound is improved through recrystallization and chromatographic techniques. The yield of 3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one synthesis is approximately 50%.
Applications De Recherche Scientifique
3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit several enzymes that are involved in cancer cell proliferation and survival, including topoisomerase I and II, protein kinase C, and cyclin-dependent kinase. 3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
3-[[1-[3-(2-fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-20-7-3-1-5-18(20)9-10-22(28)26-13-11-17(12-14-26)15-27-16-25-21-8-4-2-6-19(21)23(27)29/h1-8,16-17H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXSDZKQCALVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)CCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylthiophene-2-carboxylic acid](/img/structure/B2572555.png)
![N-(2,3-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2572556.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2572561.png)
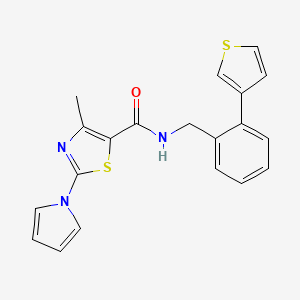
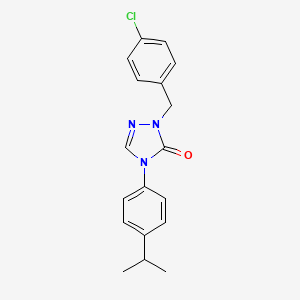
![N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2572566.png)
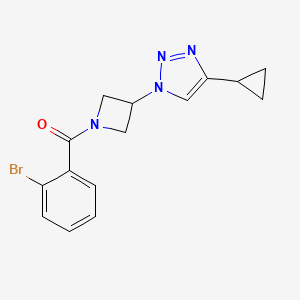
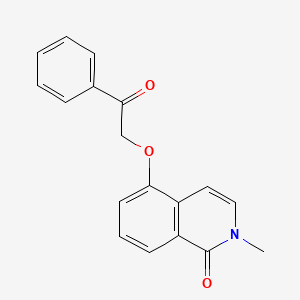

![8-[(dibenzylamino)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2572574.png)
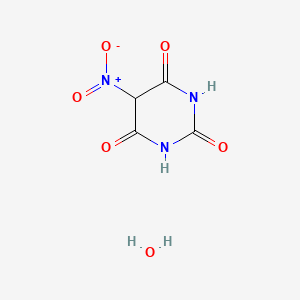
![3-acetyl-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2572577.png)